molecular formula C12H16N2O B13191165 2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one

2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one

Cat. No.: B13191165
M. Wt: 204.27 g/mol
InChI Key: BRSPVKUTJMSIIN-UHFFFAOYSA-N
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Description

2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one is an organic compound that features a piperidine ring and a pyridine ring connected by an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one typically involves the reaction of 2-piperidone with 4-pyridinecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine and pyridine rings can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one: Similar structure but with the pyridine ring at the 3-position.

    2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one: Similar structure but with the pyridine ring at the 2-position.

    2-(Piperidin-3-YL)-1-(pyridin-4-YL)ethan-1-one: Similar structure but with the piperidine ring at the 3-position.

Uniqueness

2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one is unique due to the specific positioning of the piperidine and pyridine rings, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological activities and properties compared to its analogs.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-piperidin-2-yl-1-pyridin-4-ylethanone

InChI

InChI=1S/C12H16N2O/c15-12(10-4-7-13-8-5-10)9-11-3-1-2-6-14-11/h4-5,7-8,11,14H,1-3,6,9H2

InChI Key

BRSPVKUTJMSIIN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CC=NC=C2

Origin of Product

United States

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